1-Phenylpiperidin-4-one hydrochloride chemical properties
1-Phenylpiperidin-4-one hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Phenylpiperidin-4-one Hydrochloride
Introduction
1-Phenylpiperidin-4-one, often encountered in its hydrochloride salt form for enhanced stability and solubility, is a pivotal heterocyclic organic compound.[1] Structurally, it is characterized by a piperidine ring with a phenyl group attached to the nitrogen atom and a ketone functional group at the 4-position.[1][2] This unique arrangement of functional groups makes it a highly versatile intermediate in synthetic organic chemistry.[3] Its significance is most pronounced in the pharmaceutical industry, where it serves as a crucial building block for a wide array of more complex molecules and active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Molecular Structure and Identification
The foundational characteristics of 1-Phenylpiperidin-4-one are defined by its molecular structure and standard identifiers.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification is critical for regulatory compliance and scientific communication. The key identifiers for the free base form are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-phenylpiperidin-4-one | [5] |
| CAS Number | 19125-34-9 | [2] |
| Molecular Formula | C₁₁H₁₃NO | [2][5] |
| Molecular Weight | 175.23 g/mol | [2][5] |
| InChIKey | VPGLFNOKHAIGEC-UHFFFAOYSA-N | [5] |
| SMILES | C1CN(CCC1=O)C2=CC=CC=C2 | [5] |
Structural Representation
The molecule's architecture, featuring a saturated heterocyclic amine and an aromatic substituent, dictates its chemical behavior.
Caption: 2D Chemical Structure of 1-Phenylpiperidin-4-one.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the characterization, purification, and quality control of 1-Phenylpiperidin-4-one.
Physical Properties
The compound is typically a white to off-white crystalline solid under standard conditions.[1]
| Property | Value |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 36.5-37.2 °C[2] |
| Boiling Point | 312.9 °C at 760 mmHg[2] |
| Density | 1.107 g/cm³[2] |
| Flash Point | 124.1 °C[2] |
| Refractive Index | 1.56[2] |
| Vapor Pressure | 1.45 x 10⁻⁵ mmHg at 25°C[2] |
Solubility
1-Phenylpiperidin-4-one exhibits limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] The hydrochloride salt form is generally preferred for applications requiring aqueous solubility.
Spectroscopic Profile
Spectroscopic analysis provides confirmation of the molecular structure. While a comprehensive public database for the hydrochloride salt is sparse, the data for the free base (1-phenyl-4-piperidinone) is well-established.
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¹H NMR Spectroscopy: The proton NMR spectrum would characteristically show signals for the aromatic protons of the phenyl group, typically in the range of δ 6.8-7.5 ppm. The aliphatic protons on the piperidine ring would appear as multiplets in the upfield region (δ 2.0-4.0 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which appears significantly downfield (around δ 208 ppm). Aromatic carbons resonate in the δ 115-150 ppm region, while the aliphatic carbons of the piperidine ring are found further upfield.[5]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (ketone) stretching vibration, typically observed around 1710-1720 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z = 175.23 for the free base).[5] Fragmentation patterns would likely involve the loss of fragments from the piperidine ring.
Synthesis and Chemical Reactivity
The synthesis of 1-Phenylpiperidin-4-one is a multi-step process, and its reactivity is centered around the ketone and the tertiary amine functionalities.
Synthetic Pathways
Various methods exist for the synthesis of piperidin-4-ones, with the Mannich reaction being a classical approach.[3] A more specific, multi-step synthesis for N-phenyl-4-piperidone has been detailed in patent literature, which involves the formation of an intermediate alcohol followed by oxidation.[6]
A representative synthetic workflow is outlined below:
Caption: A patented synthetic route to 1-Phenylpiperidin-4-one.[6]
Protocol: Synthesis of N-Phenyl-4-piperidone[6]
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Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol. Aniline is dissolved in ether, and a catalyst (e.g., a composite metal oxide) is added. 3-Methyl-1,3,5-pentanetriol is added under stirring, and the mixture is heated to reflux. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.[6]
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Step 2: Demethylation to N-phenyl-4-piperidinol. The N-phenyl-4-methyl-4-piperidinol intermediate is subjected to a demethylation reaction, for instance, by heating with aluminum trichloride (AlCl₃) in ethanethiol.[6]
-
Step 3: Oxidation to N-phenyl-4-piperidone. The resulting N-phenyl-4-piperidinol is dissolved in a suitable solvent like toluene. An oxidizing agent, such as chromium trioxide (CrO₃), is added, and the mixture is heated (e.g., at 60°C) with stirring. Upon completion, the product is isolated via filtration, distillation, and recrystallization to afford pure N-phenyl-4-piperidone.[6]
Core Reactivity
The reactivity of 1-Phenylpiperidin-4-one is dominated by its ketone functional group, making it a valuable precursor for various 4-substituted piperidines.
Caption: Key reactions at the C4-ketone of 1-Phenylpiperidin-4-one.
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Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-phenylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄).[7] This alcohol is itself a useful intermediate.
-
Reductive Amination: This is one of the most powerful transformations of this substrate. The ketone can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield a 4-amino-1-phenylpiperidine derivative. This reaction is fundamental to building molecular complexity for drug discovery.
-
Precursor to Fentanyl Analogs: Law enforcement and regulatory agencies have identified 4-piperidone derivatives as crucial precursors in the illicit synthesis of fentanyl and its analogs.[8] Specifically, N-substituted 4-piperidones are key starting materials in synthetic routes like the Siegfried method, which leads to N-phenethyl-4-piperidone (NPP) and subsequently to 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[8]
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] 1-Phenylpiperidin-4-one serves as a key entry point to this chemical space.
-
Pharmaceutical Intermediate: It is a crucial intermediate for synthesizing a wide range of pharmaceutical compounds.[2] Its derivatives have been explored for various biological activities, including anticancer and anti-HIV properties.[3]
-
NPY1 Receptor Antagonists: The compound is used as a reagent in the preparation of dihydropyridine NPY1 (Neuropeptide Y receptor Y1) antagonists.[2] These antagonists are of significant interest for their potential therapeutic applications in treating conditions such as obesity, anxiety, and depression.[2]
-
Dopamine Receptor Ligands: The broader class of 4-phenylpiperidines has been extensively investigated as ligands for dopamine receptors, particularly the D2 receptor.[9] Modifications of this core structure have led to the discovery of compounds with unique pharmacological profiles, acting as "dopaminergic stabilizers" for potential use in neuropsychiatric disorders.[9]
-
CNS-Active Agents: The piperidine ring is a core component of many centrally acting agents, including the stimulant methylphenidate (Ritalin), which contains a piperidine moiety.[10] While not a direct precursor, 1-phenylpiperidin-4-one provides a foundational scaffold for creating analogs and novel compounds targeting the central nervous system.
Safety, Handling, and Regulatory Status
Proper handling and awareness of the regulatory landscape are paramount when working with this chemical.
Hazard Identification
According to aggregated GHS data, 1-phenyl-4-piperidinone may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
GHS Hazard Statements: H315, H319, H335.[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid all personal contact, including inhalation of dust.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[13] Keep away from incompatible materials such as strong oxidizing agents.[14]
Regulatory Context
Due to the use of related 4-piperidone derivatives as precursors in the illicit manufacture of controlled substances like fentanyl, chemicals in this class are under scrutiny by regulatory bodies such as the U.S. Drug Enforcement Administration (DEA).[8] Researchers and chemical suppliers must be diligent in complying with all local and national regulations regarding the purchase, storage, and use of such precursors.
Conclusion
1-Phenylpiperidin-4-one hydrochloride is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its value lies in the reactivity of the C4-ketone, which allows for straightforward elaboration into a diverse range of 4-substituted piperidine derivatives. While its primary application is as a versatile intermediate in the synthesis of potential therapeutics targeting CNS disorders and metabolic conditions, its role as a regulated precursor chemical necessitates stringent adherence to safety and legal protocols. For the medicinal chemist and drug development professional, a thorough understanding of the properties and reactivity of this scaffold is essential for leveraging its full potential in the creation of novel chemical entities.
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PubChem. (n.d.). 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Retrieved from [Link]
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PubChem. (n.d.). Mono(2-ethylhexyl) adipate. National Center for Biotechnology Information. Retrieved from [Link]
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Pontén, J., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(18), 5837-47. Retrieved from [Link]
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